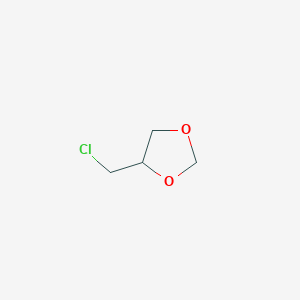

4-(Chloromethyl)-1,3-dioxolane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 46198. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(chloromethyl)-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClO2/c5-1-4-2-6-3-7-4/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUDNGVFSUHFMCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OCO1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072-61-3 | |

| Record name | NSC46198 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46198 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Significance of 4 Chloromethyl 1,3 Dioxolane in Organic Synthesis

4-(Chloromethyl)-1,3-dioxolane is a pivotal intermediate in synthetic organic chemistry, primarily utilized in the production of pharmaceuticals and agrochemicals. cymitquimica.comlookchem.com The compound's utility is anchored in its unique molecular structure: a stable dioxolane ring coupled with a reactive chloromethyl group. cymitquimica.com This combination allows for its use as a versatile building block, a protecting group, and a precursor to various functionalized molecules. lookchem.com

The presence of the chloromethyl group (-CH2Cl) makes the compound susceptible to nucleophilic attack, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. ontosight.ailookchem.com This reactivity is fundamental to its role in constructing more complex molecular frameworks. The dioxolane ring provides stability and influences the solubility of the compound in many organic solvents. cymitquimica.com

| Property | Value | Source |

| Molecular Formula | C4H7ClO2 | cymitquimica.comlookchem.com |

| Molecular Weight | 122.55 g/mol | cymitquimica.compharmaffiliates.com |

| Appearance | Colorless to pale yellow liquid | cymitquimica.com |

| Boiling Point | 157.3°C at 760 mmHg | lookchem.com |

| Density | 1.186 g/cm³ | lookchem.com |

| Flash Point | 65.7°C | lookchem.com |

One of the notable applications of this compound is as a reactant in the synthesis of 9-{[2-Hydroxy-1-(hydroxymethyl)ethoxy]methyl}guanine, a compound that selectively inhibits the replication of herpes group viruses. pharmaffiliates.com Furthermore, its derivatives are explored for a range of applications, including as tranquilizers, plasticizers, and as a novel class of adrenoceptor antagonists. acs.orgresearchgate.net It also serves as a potential monomer for polymerization and polycondensation reactions. acs.orgresearchgate.net

Overview of Research Trajectories for the Chemical Compound

Conventional Synthetic Routes for this compound

Conventional methods for synthesizing this compound are well-documented in chemical literature. These approaches typically involve the reaction of a three-carbon backbone containing a chloromethyl group and hydroxyl groups with a carbonyl compound in the presence of an acid catalyst.

Acetalization of 3-Halo-1,2-propanediols with Carbonyl Compounds

A primary and widely utilized method for the synthesis of this compound is the acetalization of 3-halo-1,2-propanediols, most commonly 3-chloro-1,2-propanediol, with various carbonyl compounds. This reaction forms the core of many industrial production processes for this compound.

The reaction of 3-chloro-1,2-propanediol with ketones, such as acetone, or aldehydes, like formaldehyde, leads to the formation of the corresponding this compound derivative. rasayanjournal.co.ingoogle.com For instance, the reaction with acetone yields 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane. This process is typically carried out in the presence of an acid catalyst to facilitate the acetal (B89532) formation. google.com The choice of the carbonyl compound can be tailored to introduce different substituents at the 2-position of the dioxolane ring.

The reaction is generally performed by mixing 3-chloro-1,2-propanediol and the carbonyl compound, followed by the addition of a catalyst. google.com The reaction mixture is then typically stirred for a period at a controlled temperature to ensure complete conversion. Subsequent workup procedures, including neutralization, washing, and distillation, are employed to isolate and purify the final product. rasayanjournal.co.in

Table 1: Examples of Acetalization Reactions of 3-Chloro-1,2-propanediol

| Carbonyl Compound | Product | Catalyst | Reference |

|---|---|---|---|

| Acetone | 4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane | p-Toluenesulfonic acid | google.com |

| Formaldehyde | This compound | Sulfuric acid | google.com |

Influence of Acid Catalysts on Acetalization (e.g., p-toluenesulfonic acid, sulfuric acid, boron trifluoride etherate)

The efficiency of the acetalization reaction is significantly influenced by the choice of the acid catalyst. acs.org A variety of Brønsted and Lewis acids have been employed to promote this transformation. Common catalysts include p-toluenesulfonic acid, sulfuric acid, and boron trifluoride etherate. rasayanjournal.co.ingoogle.comgoogle.com

p-Toluenesulfonic acid (p-TSA) is a widely used catalyst in this reaction. google.com It is effective in promoting the reaction between 3-chloro-1,2-propanediol and acetone to yield 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane. google.com

Sulfuric acid is another common and potent catalyst for this acetalization. google.com It has been successfully used in the synthesis of this compound from glycerol α-monochlorohydrin and paraformaldehyde. google.com

Boron trifluoride etherate (BF₃·OEt₂) , a Lewis acid, is also an effective catalyst for this reaction. rasayanjournal.co.in For example, it has been used to catalyze the reaction between epichlorohydrin and acetone to form 2,2-dimethyl-4-chloromethyl-1,3-dioxolane. rasayanjournal.co.in

The catalytic activity of these acids facilitates the protonation of the carbonyl group, making it more susceptible to nucleophilic attack by the hydroxyl groups of the diol. The choice of catalyst can impact reaction times, yields, and the need for specific reaction conditions.

Condensation of Glycerol Epichlorohydrin with Formaldehyde Derivatives (e.g., paraform)

An alternative synthetic route involves the condensation of glycerol epichlorohydrin with formaldehyde derivatives, such as paraformaldehyde. google.com This method offers a direct pathway to this compound.

The process typically involves heating a mixture of glycerol epichlorohydrin and paraformaldehyde in the presence of an acid catalyst, such as sulfuric acid. google.com The reaction is driven to completion by the removal of water, which is a byproduct of the condensation reaction.

To enhance the yield and drive the equilibrium of the condensation reaction towards the product side, azeotropic distillation is often employed. google.com This technique involves the use of a solvent that forms an azeotrope with water, such as benzene (B151609) or toluene. google.com As the reaction progresses, the water-solvent azeotrope is distilled off, effectively removing water from the reaction mixture and promoting the formation of the dioxolane ring. google.comgoogle.com This method is particularly useful in reactions where water is a byproduct and can potentially hydrolyze the product or hinder the reaction's progress.

Directed Chlorination of 1,3-Dioxolane (B20135) Rings

A less common but notable method for the synthesis of chloro-substituted dioxolanes involves the directed chlorination of the 1,3-dioxolane ring itself. This approach has been explored in the context of photocatalytic C-H functionalization. ucla.eduosti.gov

Recent research has demonstrated the selective 2-functionalization of 1,3-dioxolane. ucla.eduosti.gov This involves the use of a nickel and photoredox dual catalytic system to activate the C-H bond at the 2-position of the dioxolane ring. ucla.edu While this specific methodology has been primarily applied for arylation, it highlights the potential for direct chlorination at a specific position of the dioxolane ring under controlled conditions. This method could offer a novel pathway to certain chlorinated dioxolane derivatives. ucla.eduosti.gov

Reagent Specificity in Chloromethylation (e.g., chloromethyl methyl ether)

Chloromethylation reactions are a fundamental method for introducing a chloromethyl group onto a substrate. One common reagent used for this purpose is chloromethyl methyl ether. Its synthesis is typically achieved by reacting methyl alcohol and formaldehyde with a rapid stream of hydrogen chloride. orgsyn.org The mixture is cooled during the reaction, and after saturation with hydrogen chloride, a layer of chloromethyl methyl ether separates. orgsyn.org To maximize the yield, the aqueous layer is often treated with calcium chloride to salt out the remaining ether. orgsyn.org The crude product is then dried and purified by fractional distillation, yielding the final product with a boiling point between 55-60°C. orgsyn.org While a versatile reagent, its application in the direct synthesis of unsubstituted this compound is less common than methods starting from glycerol or epichlorohydrin derivatives. For instance, a method exists for producing this compound by reacting glycerol epichlorohydrin with formaldehyde in the presence of sulfuric acid. google.com

Advanced Synthetic Approaches to this compound and its Derivatives

More advanced and widely utilized methods for synthesizing the this compound scaffold involve cycloaddition reactions, which offer high atom economy.

Cycloaddition Reactions of Epoxides (e.g., epichlorohydrin) with Ketones

The cycloaddition of epichlorohydrin with ketones is a direct and efficient route to produce 2,2-disubstituted-4-(chloromethyl)-1,3-dioxolane derivatives. acs.org This reaction is a key step in the valorization of bioglycerol, from which epichlorohydrin can be derived. acs.org

A notable example is the reaction of epichlorohydrin with acetone, catalyzed by Lewis acids like boron trifluoride etherate or supported heteropolyacids. acs.orgrasayanjournal.co.in In one procedure, epichlorohydrin is added to a mixture of acetone and a catalytic amount of boron trifluoride etherate at a temperature maintained below 40°C. rasayanjournal.co.in The reaction mixture is stirred for a couple of hours at room temperature before being washed and dried to yield the product, 2,2-dimethyl-4-chloromethyl-1,3-dioxolane. rasayanjournal.co.in

Research into more sustainable catalysts has shown that a 20% (w/w) cesium-substituted dodecatungstophosporic acid supported on K10 clay (Cs-DTP/K10) is a highly active and reusable catalyst for this transformation. acs.org Optimal conditions for this system were found to be a temperature of 70°C and a 1:8 molar ratio of epichlorohydrin to acetone. acs.org This method is lauded for being 100% atom economical. acs.org The mechanism is described as a Langmuir–Hinshelwood–Hougen–Watson (LHHW) type, with an activation energy of 15.77 kcal/mol. acs.org

Table 1: Catalysts and Conditions for Cycloaddition of Epichlorohydrin with Acetone

| Catalyst | Reagents | Conditions | Product | Reference |

| Boron trifluoride etherate | Epichlorohydrin, Acetone | <40°C, then 20°C for 120 min | 2,2-Dimethyl-4-chloromethyl-1,3-dioxolane | rasayanjournal.co.in |

| 20% (w/w) Cs-DTP/K10 | Epichlorohydrin, Acetone | 70°C, 1:8 mole ratio (ECH:Acetone) | 2,2-Dimethyl-4-chloromethyl-1,3-dioxolane | acs.org |

Catalytic Coupling of Carbon Dioxide with Epoxides for Cyclic Carbonate Formation

The coupling of carbon dioxide (CO₂) with epoxides is an increasingly important reaction for CO₂ utilization, producing valuable cyclic carbonates.

The direct synthesis of 4-(chloromethyl)-1,3-dioxolan-2-one (also known as chloromethyl ethylene (B1197577) carbonate) from the cycloaddition of CO₂ and epichlorohydrin is a well-studied, atom-economical process. researchgate.netresearchgate.net This reaction is typically performed under pressure and elevated temperature in the presence of a catalyst. rsc.orgnih.gov

A variety of catalytic systems have been developed for this transformation. Dicationic ionic liquids, such as 1,3-bis(3-methylimidazolium-1-yl)hexane dibromide, used with a zinc bromide co-catalyst, have been shown to be effective without a solvent. researchgate.net Another approach uses 1-(2-hydroxyethyl)-3-methylimidazolium bromide as the catalyst, achieving a 94% yield and 97% selectivity in 2 hours at optimal conditions of 90°C and 650 kPa. ui.ac.id Organocatalysts, like a synthesized polyurea (PU), can also drive the reaction under metal- and halogen-free conditions at 130°C and 5 bar of CO₂. rsc.org

The design of efficient catalysts is crucial for the CO₂-epoxide coupling reaction. Metal complexes are a major class of catalysts, often based on Lewis acidic metals that can activate the epoxide ring. chim.it

Zeolitic Imidazolate Frameworks (ZIFs), a subclass of metal-organic frameworks (MOFs), have proven to be very active catalysts. nih.gov For the reaction between CO₂ and epichlorohydrin, both ZIF-8 (containing zinc) and ZIF-67 (containing cobalt) are effective without the need for a co-catalyst under mild conditions. nih.gov At 120°C and 7 bar of CO₂, ZIF-67 showed higher catalytic activity than ZIF-8. nih.gov

Other successful metal complexes include di-nuclear copper(II), cobalt(II), and nickel(II) systems, where a cobalt complex paired with n-Bu₄NI as a cocatalyst demonstrated the highest activity among them. rsc.org A wide array of other metals, including aluminum, chromium, iron, and various rare-earth metals, have also been incorporated into catalysts for this transformation. chim.itacs.org For instance, lanthanum complexes have been shown to be highly active, catalyzing the cycloaddition of CO₂ to terminal epoxides at room temperature and 1 bar of CO₂. acs.org

Table 2: Performance of Various Catalysts in CO₂-Epichlorohydrin Cycloaddition

| Catalyst System | Conditions | Epichlorohydrin Conversion | Product Yield/Selectivity | Reference |

| ZIF-67 | 120°C, 7 bar CO₂, 6 h | High | Not specified | nih.gov |

| ZIF-8 | 120°C, 7 bar CO₂, 6 h | Moderate | Not specified | nih.gov |

| 1-(2-hydroxyethyl)-3-methylimidazolium bromide (2 mol%) | 90°C, 650 kPa (approx. 6.5 bar), 2 h | 85% | 94% Yield, 97% Selectivity | ui.ac.id |

| Polyurea (PU) organocatalyst | 130°C, 5 bar CO₂, 24 h | Not specified | 1.4g of product | rsc.org |

| Lanthanum complex | Room temp, 1 bar CO₂ | Not specified | 49-99% Yield | acs.org |

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry, which promote the design of chemical products and processes that reduce or eliminate hazardous substances, are increasingly being applied to the synthesis of this compound and its derivatives. acs.org

A key principle is atom economy , which seeks to maximize the incorporation of all materials used in the process into the final product. acs.org The cycloaddition reactions of epichlorohydrin with ketones or with CO₂ are prime examples of highly atom-economical processes, as all atoms from the reactants are incorporated into the desired cyclic product. acs.orgresearchgate.net This contrasts with substitution or elimination reactions that generate stoichiometric byproducts.

The use of catalysis over stoichiometric reagents is another core principle. The development of reusable heterogeneous catalysts, such as the supported heteropolyacid (Cs-DTP/K10) and ZIFs, for these cycloadditions aligns with this goal. acs.orgnih.gov These catalysts can be recovered and reused, minimizing waste. acs.orgrsc.org

Furthermore, the move towards solvent-free conditions or the use of greener solvents is evident. rsc.orgrasayanjournal.co.in The reaction of epichlorohydrin and CO₂ has been successfully carried out using solventless systems with ionic liquid or ZIF catalysts, reducing the environmental impact associated with volatile organic solvents. researchgate.netresearchgate.net When solvents are necessary, research explores greener alternatives. rsc.org Avoiding toxic reagents, such as isocyanates in the synthesis of a polyurea catalyst, also represents a commitment to designing safer chemical pathways. rsc.org

Atom-Economical Synthetic Pathways

A key strategy for the green synthesis of this compound derivatives is through the cycloaddition reaction of epichlorohydrin with ketones. researchgate.netacs.org This reaction is considered 100% atom economical, as all the atoms of the reactants are incorporated into the final product, generating no byproducts. researchgate.netacs.org This approach aligns with the principles of green chemistry by maximizing the efficiency of the chemical transformation and minimizing waste. The reaction is typically carried out using various catalysts to facilitate the ring-opening of the epoxide and subsequent cyclization with the ketone. researchgate.net

Utilization of Supported Heterogeneous Catalysts (e.g., cesium-substituted dodecatungstophosporic acid on K10 clay)

The use of supported heterogeneous catalysts has proven to be highly effective in the synthesis of 4-(chloromethyl)-1,3-dioxolanes. These catalysts offer advantages such as ease of separation from the reaction mixture, reusability, and often enhanced selectivity. researchgate.net

One notable example is the use of 20% (w/w) cesium-substituted dodecatungstophosphoric acid (Cs-DTP) supported on K10 clay (Cs-DTP/K10). researchgate.netacs.org This catalyst has demonstrated high activity in the cycloaddition of epichlorohydrin with acetone. researchgate.netacs.org In a comparative study, Cs-DTP/K10 was found to be more efficient than other solid acid catalysts such as 20% (w/w) dodecatungstophosphoric acid on K10 clay (DTP/K10), 20% (w/w) DTP on zirconia (DTP/ZrO2), and Amberlyst-35. researchgate.net The reusability of the Cs-DTP/K10 catalyst is a significant advantage for industrial applications. researchgate.netacs.org

Other heterogeneous catalysts that have been investigated for the synthesis of 1,3-dioxolane derivatives include K10 montmorillonite (B579905), which has been shown to be an effective catalyst for the reaction of oxiranes with ketones, and molybdenum oxide supported on silica (B1680970) (MoO3/SiO2). researchgate.netresearchgate.net MoO3/SiO2 has demonstrated good activity and selectivity in the synthesis of 1,3-dioxolanes and can be recovered and reused for several cycles without a significant loss in performance. researchgate.net

Table 1: Comparison of Heterogeneous Catalysts in the Synthesis of 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane

| Catalyst | Support | Reactants | Temperature (°C) | Reaction Time (h) | Conversion (%) | Selectivity (%) | Reference |

| Cs-DTP | K10 Clay | Epichlorohydrin, Acetone | 70 | - | High | High | researchgate.netacs.org |

| DTP | K10 Clay | Epichlorohydrin, Acetone | - | - | Lower than Cs-DTP/K10 | - | researchgate.net |

| K10 Montmorillonite | - | Oxiranes, Ketones | - | - | 50-80 (yield) | - | researchgate.net |

| MoO3 | SiO2 | Various | - | - | Good | Good | researchgate.net |

Solvent Minimization and Environmentally Benign Reaction Media

A significant advancement in the synthesis of this compound is the ability to perform the reaction under solvent-free (neat) conditions. chemicalbook.com This approach eliminates the need for potentially hazardous organic solvents, reducing the environmental impact and simplifying the purification process. For instance, the reaction of epichlorohydrin with an appropriate ketone can proceed efficiently with a catalyst in the absence of a solvent. chemicalbook.com

In addition to solvent-free methods, the use of environmentally benign reaction media, such as water, has been explored. Certain catalytic systems, like those employing rare-earth metal triflates, can function effectively in aqueous solutions. smolecule.com A key benefit of this approach is that the catalyst often remains in the aqueous phase, allowing for straightforward separation of the organic product. smolecule.com

Stereoselective Synthesis and Chiral Resolution of this compound

The presence of a chiral center in this compound makes the development of stereoselective synthetic methods crucial for applications where a specific enantiomer is required.

Asymmetric Synthetic Methodologies

Asymmetric synthesis aims to produce a specific stereoisomer of a chiral molecule. In the context of this compound and its derivatives, this can be achieved by using chiral building blocks or chiral catalysts. researchgate.netcymitquimica.com The asymmetric coupling of carbon dioxide and epoxides, for example, can be catalyzed by chiral catalysts to yield optically pure cyclic carbonates, which are related structures. researchgate.net This strategy not only produces the desired enantiomer but can also be used to resolve racemic mixtures of epoxides. researchgate.net The resulting enantiomerically pure dioxolanes serve as valuable intermediates in the synthesis of more complex chiral molecules. cymitquimica.com

Enzymatic Resolution Techniques for Enantiomeric Purity

Enzymatic resolution is a powerful technique for separating enantiomers from a racemic mixture. This method utilizes the stereoselectivity of enzymes, such as lipases and esterases, to selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer. researchgate.net

In the context of related glycerol-derived cyclic carbonates, enzymes like Pig Liver Esterase and Novozym® 435 have demonstrated high selectivity in the asymmetric hydrolysis of the racemic substrate. researchgate.net This biocatalytic kinetic resolution offers a mild and efficient route to obtaining enantiomerically enriched compounds. researchgate.net The chemo-enzymatic process can involve a lipase-catalyzed transesterification or esterification of glycidol (B123203) derivatives, followed by further transformations. researchgate.net

Preparation of Specific Enantiomers (e.g., (R)- and (S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane)

The specific enantiomers, (R)- and (S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane, are important chiral building blocks in organic synthesis. cymitquimica.combldpharm.comsigmaaldrich.com Their preparation allows for the synthesis of enantiomerically pure target molecules. For instance, (S)-(−)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane is used in the synthesis of other chiral compounds. google.com The separation and analysis of these enantiomers can be achieved using techniques such as chiral capillary gas chromatography. chrom-china.com Different chiral columns, such as those with a stationary phase of 2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin, have been shown to effectively separate the (R)- and (S)-enantiomers. chrom-china.com

Table 2: Properties of (R)- and (S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane Enantiomers

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Specific Optical Activity | Reference |

| (R)-(+)-4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane | 57044-24-3 | C6H11ClO2 | 150.60 | - | nih.gov |

| (S)-(−)-4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane | 60456-22-6 | C6H11ClO2 | 150.60 | [α]24/D -42.1°, neat | sigmaaldrich.com |

Synthesis of Substituted 4-(Chloromethyl)-1,3-Dioxolanes

The primary method for synthesizing substituted 4-(chloromethyl)-1,3-dioxolanes involves the acid-catalyzed reaction of a ketone with 3-chloro-1,2-propanediol. This reaction is an equilibrium process, and to drive it towards the formation of the dioxolane, water is typically removed as it is formed, often through azeotropic distillation. Another approach utilizes epichlorohydrin as a starting material, which reacts with a ketone in the presence of a Lewis acid catalyst.

Synthesis of 4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane

4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane is a key intermediate synthesized by the reaction of acetone with either 3-chloro-1,2-propanediol or epichlorohydrin.

One common method involves the reaction of 3-chloro-propane-1,2-diol (also known as 3-MCPD) with acetone. This reaction is typically catalyzed by an acid such as p-toluenesulfonic acid.

A second documented method involves the reaction of epichlorohydrin with acetone using boron trifluoride etherate as a catalyst. In a specific example of this procedure, epichlorohydrin is added to a mixture of acetone and a catalytic amount of boron trifluoride etherate, with the temperature maintained below 40 °C. The mixture is then stirred at room temperature for a period, followed by washing with a dilute sodium hydroxide (B78521) solution and water. After drying and fractional distillation, 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane is obtained as a colorless to yellowish oily liquid. researchgate.net

Table 1: Synthesis of 4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane from Epichlorohydrin

| Parameter | Value |

| Starting Material 1 | Epichlorohydrin |

| Starting Material 2 | Acetone |

| Catalyst | Boron Trifluoride Etherate |

| Reaction Temperature | Maintained below 40 °C during addition |

| Stirring Time | 120 minutes at 20 °C |

| Work-up | Washed with 3% NaOH, water, dried with MgSO₄ |

| Purification | Fractional distillation |

| Product Appearance | Colorless to yellowish oily liquid |

| Yield | 58% |

Synthesis of 4-(Chloromethyl)-2-(4-chlorophenyl)-2-methyl-1,3-dioxolane (B12803691)

The synthesis of 4-(chloromethyl)-2-(4-chlorophenyl)-2-methyl-1,3-dioxolane is achieved through the condensation of 4'-chloroacetophenone (B41964) with 3-chloro-1,2-propanediol. This ketalization reaction is generally catalyzed by an acid, with the removal of water to drive the reaction to completion.

A general procedure for this type of transformation involves refluxing a mixture of the substituted ketone (in this case, 4'-chloroacetophenone), a molar excess of 3-chloro-1,2-propanediol, and a catalytic amount of p-toluenesulfonic acid monohydrate in a suitable solvent like benzene. pharmainfo.in The water formed during the reaction is continuously removed using a Dean-Stark apparatus. This method has been reported to produce the desired substituted 4-chloromethyl-1,3-dioxolanes in high yields, typically between 80% and 96%. pharmainfo.in After the reaction is complete, the mixture is worked up to isolate the final product.

Table 2: General Synthesis of 4-(Chloromethyl)-2-aryl-2-methyl-1,3-dioxolanes

| Parameter | Value |

| Starting Material 1 | Substituted Acetophenone (e.g., 4'-Chloroacetophenone) |

| Starting Material 2 | 3-Chloro-1,2-propanediol |

| Catalyst | p-Toluenesulfonic acid monohydrate |

| Solvent | Benzene |

| Reaction Condition | Reflux with azeotropic removal of water |

| Reaction Time | 8 hours |

| Reported Yield | 80–96% |

Chemical Reactivity and Transformation Pathways of 4 Chloromethyl 1,3 Dioxolane

Nucleophilic Substitution Reactions of the Chloromethyl Group

The presence of a primary chlorine atom in the chloromethyl group makes 4-(chloromethyl)-1,3-dioxolane an excellent substrate for nucleophilic substitution reactions (SN2). smolecule.comcdnsciencepub.com The carbon atom bonded to the chlorine is electrophilic and readily attacked by a wide range of nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Formation of Carbon-Carbon Bonds via Nucleophilic Attack

The construction of new carbon-carbon bonds is a fundamental process in organic synthesis. This compound and its derivatives serve as electrophilic partners in metal-catalyzed cross-coupling reactions. These methods are pivotal for creating complex molecular frameworks. Current time information in Bangalore, IN.

Notably, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling are effective for forming sp³-sp² carbon-carbon bonds. Current time information in Bangalore, IN. In these reactions, the chloromethyl group acts as an ideal leaving group. For instance, derivatives like 4-(chloromethyl)-2-(o-nitrophenyl)-1,3-dioxolane (B13959520) can be coupled with organoborane reagents, such as arylboronic acids, in the presence of a palladium catalyst and a base. Current time information in Bangalore, IN. These reactions exhibit high selectivity and provide good yields, making them valuable for synthesizing complex molecules. Current time information in Bangalore, IN.nist.gov Similarly, Negishi coupling reactions that utilize organozinc reagents offer another pathway for sp³-sp² bond formation. Current time information in Bangalore, IN.

Another approach involves the palladium-catalyzed C(sp³)–C(sp³) coupling between (chloromethyl)aryls and stable N,N-dialkylaminomethyl-trifluoroborate salts, which demonstrates the utility of the chloromethyl group as a reactive handle for constructing arylethylamine scaffolds. acs.org

Table 1: Examples of Carbon-Carbon Bond Forming Reactions

| Reaction Type | Dioxolane Substrate | Coupling Partner | Catalyst/Reagents | Product Type | Typical Yield | Reference |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 4-(Chloromethyl)-2-(o-nitrophenyl)-1,3-dioxolane | Arylboronic acid | Pd(PPh₃)₄ / Base | Arylmethyl-substituted dioxolane | 70-85% | Current time information in Bangalore, IN. |

| Negishi Coupling | 4-(Chloromethyl)-2-(o-nitrophenyl)-1,3-dioxolane | Organozinc reagent | Palladium catalyst / Base | Arylmethyl-substituted dioxolane | - | Current time information in Bangalore, IN. |

Formation of Carbon-Heteroatom Bonds (e.g., with amines, thiols, alcohols, carboxylates)

The electrophilic chloromethyl group readily reacts with a variety of heteroatom nucleophiles, providing straightforward access to a diverse range of functionalized dioxolanes. Current time information in Bangalore, IN.chemprob.org

Reactions with Amines: Primary and secondary amines, as well as other nitrogen-containing nucleophiles like sodium triazolates, can displace the chloride to form the corresponding aminomethyl derivatives. For example, 2,2-dimethyl-4-chloromethyl-1,3-dioxolane reacts with 1,2,4-sodium triazolate in dimethylformamide (DMF) to produce 2,2-dimethyl-4-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolane with a high yield. wikipedia.org

Reactions with Thiols: Thiolates are excellent nucleophiles and react efficiently with this compound to form thioethers. In one example, (2S,4S)-cis-2-(2-(4-chlorophenyl)ethyl)-2-(imidazol-1-yl)methyl-4-chloromethyl-1,3-dioxolane is reacted with 4-aminophenylthiol in the presence of potassium carbonate to yield the corresponding thioether derivative.

Reactions with Alcohols: Alkoxides, generated from alcohols using a strong base, can be used to synthesize ether derivatives. The reaction of (R)-4-chloromethyl-2,2-dimethyl-1,3-dioxolane with the sodium salt of benzyl (B1604629) alcohol in DMF at elevated temperatures yields the corresponding benzyl ether. google.com

Reactions with Carboxylates: Carboxylate anions serve as effective oxygen nucleophiles to form ester derivatives. The reaction of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane with sodium acetate (B1210297) or sodium benzoate (B1203000) in DMF at 150°C produces 4-acetoxymethyl-2,2-dimethyl-1,3-dioxolane and 4-benzoyloxymethyl-2,2-dimethyl-1,3-dioxolane, respectively. google.com These esters can then be hydrolyzed to the corresponding alcohol, 1,3-dioxolane-4-methanol (B150769). google.com

Table 2: Nucleophilic Substitution with Heteroatoms

| Nucleophile | Dioxolane Substrate | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1,2,4-Sodium triazolate | 2,2-Dimethyl-4-chloromethyl-1,3-dioxolane | DMF, boil, 16.5 h | 2,2-Dimethyl-4-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolane | 78% | wikipedia.org |

| Sodium benzoate | (R)-4-Chloromethyl-2,2-dimethyl-1,3-dioxolane | DMF, 150°C, 15 h | (R)-4-Benzoyloxymethyl-2,2-dimethyl-1,3-dioxolane | - | google.com |

| Sodium acetate | 4-Chloromethyl-2,2-dimethyl-1,3-dioxolane | DMF, NaBr, 150°C, 15 h | 4-Acetoxymethyl-2,2-dimethyl-1,3-dioxolane | 64% | google.com |

| Sodium salt of Benzyl alcohol | (R)-4-Chloromethyl-2,2-dimethyl-1,3-dioxolane | DMF, NaH, NaBr, 120°C, 15 h | (R)-4-(Benzyloxymethyl)-2,2-dimethyl-1,3-dioxolane | - | google.com |

Oxidation and Reduction Reactions

Transformation to Aldehydes or Carboxylic Acids via Oxidation

The chloromethyl group can be oxidized to afford the corresponding aldehyde (4-formyl-1,3-dioxolane) or carboxylic acid (1,3-dioxolane-4-carboxylic acid). smolecule.com This transformation converts the alkyl halide into a more versatile carbonyl functional group.

Classic methods for the oxidation of primary alkyl halides to aldehydes are applicable here. The Kornblum oxidation, for instance, utilizes dimethyl sulfoxide (B87167) (DMSO) as the oxidant, often in the presence of a non-nucleophilic base like triethylamine, to convert primary alkyl halides into aldehydes. wikipedia.orgresearchgate.net This reaction proceeds via an intermediate alkoxysulfonium salt. wikipedia.org Another potential method is the Hass-Bender oxidation, which employs the sodium salt of 2-nitropropane (B154153) to convert benzylic and allylic halides into the corresponding aldehydes. wikipedia.org

Further oxidation to the carboxylic acid can also be achieved. For example, the related compound 2-chloromethyl-1,3-dioxolane-4-methanol can be oxidized to 2-chloromethyl-1,3-dioxolane-4-carboxylic acid using pyridinium (B92312) dichromate (PDC) in DMF, indicating that the dioxolane and chloromethyl moieties are stable to these conditions. google.com

Conversion to Methyl Derivatives via Reduction

Reduction of the chloromethyl group to a methyl group (dehalogenation) represents a formal replacement of the chlorine atom with a hydrogen atom. While this transformation is synthetically useful, research indicates that this compound is surprisingly resistant to certain standard reductive conditions. cdnsciencepub.com

Studies on the reductive cleavage of dioxolanes using a combination of lithium aluminum hydride (LiAlH₄) and aluminum chloride (AlCl₃) found that 4-chloromethyl-1,3-dioxolane reacts very slowly. cdnsciencepub.com After 48 hours, nearly 75% of the starting material remained unreacted. cdnsciencepub.com This low reactivity is in contrast to other substituted dioxolanes, suggesting that the chloromethyl group deactivates the ring towards this specific reductive cleavage pathway. cdnsciencepub.com Other reducing agents like sodium borohydride (B1222165) (NaBH₄) are also mentioned in the context of reducing dioxolane derivatives, though specific application to the chloromethyl group is less detailed. rsc.org Catalytic hydrogenation using palladium on carbon is another powerful reduction method, typically used for hydrogenolysis of benzyl ethers to alcohols, and could potentially be applied for dehalogenation. google.comgoogle.com

Elimination Reactions and Formation of Unsaturated Dioxolane Derivatives

Treatment of this compound with a strong, non-nucleophilic base can induce an elimination reaction (dehydrochlorination) to yield the unsaturated product, 4-methylene-1,3-dioxolane (B14172032). researchgate.net This reaction provides a valuable synthetic route to a class of cyclic ketene (B1206846) acetals, which are useful monomers in polymerization.

The process is typically carried out at elevated temperatures, ranging from 80°C to 140°C. A variety of inorganic bases have been proven effective, including sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), and potassium tert-butoxide (KOtBu), with NaOH being particularly preferred. The reaction is often performed in high-boiling polar aprotic solvents like polyethylene (B3416737) glycol dimethyl ethers. This method has been successfully applied to various 2-substituted derivatives of this compound, achieving high yields. For instance, the elimination reaction of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane using NaOH in polyethylene glycol dimethyl ether at 120°C resulted in a 92% yield of the corresponding methylene (B1212753) product. A similar reaction with the parent 4-chloromethyl-1,3-dioxolane yielded 87% of 4-methylene-1,3-dioxolane.

Synthesis of 4-Methylene-1,3-dioxolane from this compound

The conversion of this compound and its derivatives to 4-methylene-1,3-dioxolane is a key transformation, typically achieved through dehydrochlorination. This elimination reaction involves the removal of a hydrogen atom and a chlorine atom from adjacent carbon atoms, leading to the formation of a double bond.

Various bases and reaction conditions have been explored to optimize this synthesis. For instance, the dehydrochlorination of 1,2-bis-(4-chloromethyl-1,3-dioxolan-2-yl)ethane using powdered potassium hydroxide (KOH) yields 1,2-bis(4-methylene-1,3-dioxolan-2-yl)ethane with a 65-70% yield. google.com Similarly, potassium tert-butoxide in dry tetrahydrofuran (B95107) (THF) has been effectively used for the dehydrochlorination of 1,3-bis-(4-chloromethyl-1,3-dioxolane-2-yl)propane. google.com

However, the use of solid KOH has been reported to yield only about 52% of 4-methylene-1,3-dioxolanes. google.com An alternative approach involves the use of sodium hydroxide (NaOH) in polyethylene glycol dimethyl ether, which has been shown to result in a 92% yield of 2,2-dimethyl-4-methylene-1,3-dioxolane (B3049090) from 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane (B114739). google.com The reaction of this compound under these conditions gives an 87% yield. google.com Other bases like sodium tert-butoxide, potassium tert-butoxide, sodium methoxide (B1231860), and potassium methoxide are also suitable for this transformation. google.com

The dehydrochlorination can also be carried out using potassium t-butoxide to prepare compounds like 2-(2,4-dimethoxyphenyl)-4-methylene-1,3-dioxolane. studylib.net The choice of base and solvent system significantly influences the reaction's efficiency and yield.

Table 1: Synthesis of 4-Methylene-1,3-dioxolane Derivatives

| Starting Material | Base/Solvent | Product | Yield | Reference |

|---|---|---|---|---|

| 1,2-bis-(4-chloromethyl-1,3-dioxolan-2-yl)ethane | Powdered KOH | 1,2-bis(4-methylene-1,3-dioxolan-2-yl)ethane | 65-70% | google.com |

| 1,3-bis-(4-chloromethyl-1,3-dioxolane-2-yl)propane | Potassium-tert-butylate in THF | Not specified | Not specified | google.com |

| 4-(chloromethyl)-1,3-dioxolanes | Solid KOH | 4-methylene-1,3-dioxolanes | ~52% | google.com |

| 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane | NaOH in Polyethylene glycol dimethyl ether | 2,2-dimethyl-4-methylene-1,3-dioxolane | 92% | google.com |

| This compound | NaOH in Polyethylene glycol dimethyl ether | 4-methylene-1,3-dioxolane | 87% | google.com |

| 4-chloromethyl-2-(2,4-dimethoxyphenyl)-1,3-dioxolane | Potassium t-butoxide | 2-(2,4-dimethoxyphenyl)-4-methylene-1,3-dioxolane | Not specified | studylib.net |

Dioxolane Ring Opening and Rearrangements

The 1,3-dioxolane (B20135) ring, while generally stable, can undergo opening and rearrangement reactions under specific conditions, particularly in the presence of acid catalysts. These transformations lead to the formation of different structural motifs.

The ring-opening of dioxolane derivatives can be initiated by cationic catalysts. studylib.net For instance, the polymerization of 4-methylene-1,3-dioxolane (4-MDO) derivatives can proceed through various modes, including ring-opening. studylib.net The mechanism often involves the formation of an oxonium intermediate through electrophilic addition to an oxygen atom of the dioxolane ring. studylib.net

In the context of polymerization, the ring-opening of 1,3-dioxolane-4-ones (DOX) is a key step in producing poly(α-hydroxy acid)s. rsc.org A proposed mechanism involves a competitive elimination followed by a Tishchenko reaction facilitated by formaldehyde (B43269), which is eliminated during the polymerization. rsc.org The stability and reactivity of the dioxolane ring are influenced by substituents and the reaction conditions. For example, the presence of electron-withdrawing groups can affect the rate of ether cleavage. acs.org

The rearrangement of certain dioxolane structures can lead to the formation of keto-ether sequences. This is particularly observed in the polymerization of 2-substituted 4-methylene-1,3-dioxolane derivatives, where the extent of keto-ether formation can range from 40-90%. studylib.net This rearrangement is influenced by factors such as the nature of the substituent, the polymerization catalyst, the polarity of the solvent, and the polymerization temperature. studylib.net

In a different type of rearrangement, the acid-catalyzed reaction of vinyl acetals, which can be derived from 4-methylene-1,3-dioxolane derivatives, can lead to the formation of new carbonyl compounds. For example, the Lewis acid-catalyzed rearrangement of mixed vinyl acetals leads to the diastereoselective formation of 2,3-dimethyl-3,4-(isopropylidenedioxy)butanals. researchgate.net Furthermore, the reaction of trans-stilbene (B89595) with various alcohols in the presence of an electrophilic reagent can yield α-keto ethers. acs.org This transformation highlights a pathway where an ether linkage is formed adjacent to a ketone group, a structure analogous to a keto-ether.

Applications of 4 Chloromethyl 1,3 Dioxolane in Organic Synthesis

Precursor in Heterocyclic Compound Synthesis

4-(Chloromethyl)-1,3-dioxolane is a key starting material in the construction of various heterocyclic systems. Its ability to act as an alkylating agent is fundamental to its application in this domain.

Alkylation of Azole Salts (e.g., 1,2,4-triazole (B32235), imidazole) with this compound

A significant application of this compound and its derivatives is the alkylation of azole salts. pharmainfo.inresearchgate.net This reaction is a straightforward method for synthesizing N-substituted azoles, which are scaffolds present in many biologically active compounds. The process typically involves the reaction of a sodium or potassium salt of an azole, such as 1,2,4-triazole or imidazole (B134444), with the chloromethyl dioxolane derivative. pharmainfo.inresearchgate.net

In one synthetic approach, substituted 1-[(2-aryl-1,3-dioxolan-4-yl)methyl]-1H-azoles were prepared by alkylating the sodium salts of 1,2,4-triazole or imidazole with various 4-chloromethyl-1,3-dioxolanes. pharmainfo.in The reaction, conducted in boiling dimethylformamide (DMF), yielded the target azole derivatives, which demonstrated antibacterial activity. pharmainfo.in Similarly, other research efforts have focused on synthesizing 4-azolylmethyl-1,3-dioxolanes by alkylating imidazole or 1,2,4-triazole sodium salts with chloromethyl-1,3-dioxolanes derived from cyclic ketones. researchgate.net These resulting compounds have been investigated for their potential as fungicides and have shown retardant properties. researchgate.net

Table 1: Examples of Azole Alkylation using this compound Derivatives

| Azole Salt | Dioxolane Reactant | Product Class | Reference |

|---|---|---|---|

| Sodium salt of 1,2,4-triazole | Substituted 4-chloromethyl-1,3-dioxolanes | 1-[(2-aryl-1,3-dioxolan-4-yl)methyl]-1H-1,2,4-triazoles | pharmainfo.in |

| Sodium salt of imidazole | Substituted 4-chloromethyl-1,3-dioxolanes | 1-[(2-aryl-1,3-dioxolan-4-yl)methyl]-1H-imidazoles | pharmainfo.in |

| Sodium salt of 1,2,4-triazole | 2-chloromethyl-1,3-dioxolanes from cyclic ketones | 4-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolanes | researchgate.net |

Synthesis of 1,3-Dioxolane-4-methanol (B150769) Compounds

This compound serves as a crucial starting material for the synthesis of 1,3-dioxolane-4-methanol and its derivatives. google.com A patented process describes a method where a 4-halogenomethyl-1,3-dioxolane is first reacted with an alkali metal salt of a carboxylic acid, such as sodium acetate (B1210297), to form an acyloxymethyl intermediate (e.g., 4-acetoxymethyl-2,2-dimethyl-1,3-dioxolane). google.com This ester is then hydrolyzed using a base like sodium carbonate in methanol (B129727) to yield the final 1,3-dioxolane-4-methanol compound. google.com This multi-step conversion highlights the utility of the chloromethyl group as a handle that can be transformed into other valuable functional groups, such as the hydroxymethyl group in this case. google.com

Building Block for Complex Organic Molecules

The compound's reactivity and structural features make it an important building block for constructing more elaborate molecular architectures. chemimpex.comontosight.aiontosight.ai

General Utility as a Versatile Synthetic Intermediate

This compound is widely regarded as a versatile intermediate in organic synthesis. lookchem.comchemimpex.com The presence of the reactive chloromethyl group allows it to readily participate in nucleophilic substitution reactions, facilitating the introduction of the dioxolane moiety into various molecular frameworks. cymitquimica.comontosight.ai This makes it a valuable reagent for creating carbon-carbon bonds and for use as a protecting group in multi-step syntheses. lookchem.com Its derivatives, such as (R)-4-Chloromethyl-2,2-dimethyl-1,3-dioxolane, are particularly valued in the synthesis of chiral compounds. chemimpex.com The stability of the dioxolane ring combined with the reactivity of the chloromethyl group provides a reliable platform for developing complex molecules. cymitquimica.comchemimpex.com

Role in the Synthesis of Pharmaceutical and Agrochemical Intermediates

The utility of this compound extends significantly into the synthesis of intermediates for the pharmaceutical and agrochemical industries. lookchem.comchemimpex.comontosight.ai Many bioactive molecules and active pharmaceutical ingredients (APIs) are developed using this compound as a key building block. chemimpex.com

Chloromethyl-1,3-dioxolane is considered an important pharmaceutical intermediate, often produced through the cycloaddition of epichlorohydrin (B41342) with ketones. researchgate.net Its derivatives have been used to synthesize a new class of adrenoceptor antagonists and tranquilizers. researchgate.net For example, research has shown that derivatives can be used to create antihypertensive agents through nucleophilic substitution of the chloro group with amines. Furthermore, the alkylation of azoles as described previously leads to compounds with potential fungicidal, antibacterial, and growth-regulating activities, which are relevant to agrochemistry. pharmainfo.inresearchgate.net The synthesis of complex antifungal agents like certain azole-based drugs also relies on intermediates derived from this compound. google.com

Intermediate for Functionalized Polymer Monomers

This compound and its analogues are valuable precursors in the field of polymer chemistry. ontosight.airesearchgate.net They can be used to synthesize functionalized monomers that, when polymerized, introduce specific properties into the resulting polymer backbone. researchgate.netnih.gov

Research has shown that while the direct homopolymerization of chloromethyl-functionalized dioxolanes (Cl-DXL) can be challenging, they are effective in copolymerizations. nih.gov For instance, Cl-DXL has been successfully copolymerized with lactide to create functional copolyesters. nih.gov This process allows for the introduction of reactive chloromethyl pendant groups along the polyester (B1180765) chain. These groups can be further modified post-polymerization; for example, they can be converted to azide (B81097) groups, which then allows for "click" chemistry reactions to attach other molecules. nih.gov

In other work, 2-chloromethyl-4-phenyl-1,3-dioxolane has been used as an intermediate in the synthesis of the monomer 2-methylene-4-phenyl-1,3-dioxolane. researchgate.net This monomer undergoes free-radical ring-opening polymerization to produce a polyester, effectively incorporating ester groups into the polymer backbone, which can impart degradability. researchgate.net This demonstrates the role of this compound as a precursor to monomers used in creating functional and degradable polymers. researchgate.netresearchgate.net

Preparation of 4-Methylene-1,3-dioxolane (B14172032) Derivatives for Polymerization

The chemical compound this compound and its derivatives are valuable precursors in polymer chemistry, primarily serving as a key starting material for the synthesis of 4-methylene-1,3-dioxolane monomers. These monomers are notable for their ability to undergo ring-opening polymerization, which introduces ester groups into the polymer backbone, leading to materials with tailored properties such as degradability.

The principal method for converting this compound derivatives to their corresponding 4-methylene counterparts is through a dehydrochlorination reaction. studylib.net This elimination reaction is typically achieved by treating the chloromethyl compound with a strong base. For instance, the dehydrochlorination of 4-chloromethyl-2-(2,4-dimethoxyphenyl)-1,3-dioxolane is accomplished using potassium t-butoxide. studylib.net Similarly, cis and trans-2-chloromethyl-4-phenyl-1,3-dioxolane can be dehydrochlorinated with potassium tert-butoxide in tert-butyl alcohol to yield 2-methylene-4-phenyl-1,3-dioxolane. researchgate.net

Once synthesized, these methylene-dioxolane monomers can be polymerized through various mechanisms. The cyclic ketene (B1206846) acetal (B89532), 2-methylene-4-phenyl-1,3-dioxolane, has been shown to undergo nearly complete free-radical ring-opening polymerization at temperatures ranging from 60–150°C. researchgate.net This process results in a polyester, poly[-(β-phenyl)butyrolactone], demonstrating regioselective cleavage that forms the more stable secondary benzyl (B1604629) free radical. researchgate.net Furthermore, these monomers can be incorporated into copolymers. For example, 4-methylene-1,3-dioxolane, derived from its chloromethyl precursor, has been used in copolymerization with maleic anhydride (B1165640). google.com Research has also explored the radical copolymerization of 2-(o-chlorophenyl)-4-methylene-1,3-dioxolane with monomers like methyl methacrylate (B99206) and styrene (B11656). researchgate.net

The table below summarizes research findings on the polymerization of 4-methylene-1,3-dioxolane derivatives obtained from chloromethyl precursors.

| Monomer | Polymerization Type | Co-monomer/Initiator | Resulting Polymer | Reference |

| 2-Methylene-4-phenyl-1,3-dioxolane | Free-radical ring-opening | --- | Poly[-(β-phenyl)butyrolactone] | researchgate.net |

| 4-Methylene-1,3-dioxolane | Copolymerization | Maleic Anhydride | Polyfunctional polyester | google.com |

| 2-(o-Chlorophenyl)-4-methylene-1,3-dioxolane | Radical copolymerization | Methyl Methacrylate (MMA), Styrene (St) | Copolymers (CPMD-co-MMA, CPMD-co-St) | researchgate.net |

| 2-(2,4-Dimethoxyphenyl)-4-methylene-1,3-dioxolane | Cationic polymerization | Boron trifluoride, various acids | Poly(keto ether) and cyclization products | studylib.net |

Monomeric Units for Polycondensation Reactions

In addition to forming precursors for ring-opening polymerization, this compound derivatives can directly serve as monomeric or co-monomeric units in polycondensation reactions. The reactive chloromethyl group is key to this application, as it allows for the formation of new linkages with other monomers to build a polymer chain.

A specific example is the use of 4-(Chloromethyl)-2-ethyl-1,3-dioxolane as a co-monomer in the production of polyfunctional polymers. Its copolymerization with maleic anhydride leads to the formation of a polyester, demonstrating its utility in step-growth polymerization processes. google.com In this type of reaction, the chloromethyl group can participate in nucleophilic substitution reactions, enabling the incorporation of the dioxolane moiety into the polymer backbone.

While organocatalytic methods like benzylic chloromethyl-coupling polymerization (BCCP) have been developed for monomers bearing chloromethyl groups, these typically rely on the enhanced reactivity of benzylic chlorides. d-nb.info The application of such specific polycondensation methods to non-benzylic compounds like this compound is less common. The primary documented role of this compound in polycondensation is as a co-monomer, where its structure contributes to the final properties of the resulting polymer.

Synthesis of Cyclic Carbonates and Derivatives

Role of this compound in Cyclic Carbonate Production

It is important to distinguish between this compound, which is a cyclic acetal, and its corresponding cyclic carbonate, 4-(chloromethyl)-1,3-dioxolan-2-one (B1347359). The scientific literature does not prominently feature this compound as a starting material for the production of other cyclic carbonates. Instead, the focus is heavily on the synthesis of 4-(chloromethyl)-1,3-dioxolan-2-one from a different precursor: epichlorohydrin (also known as 2-(chloromethyl)oxirane). researchgate.net

The synthesis of 4-(chloromethyl)-1,3-dioxolan-2-one is a significant reaction because it represents a method of carbon dioxide (CO₂) fixation. researchgate.netnih.gov The process involves the cycloaddition of CO₂ to epichlorohydrin, catalyzed by a wide variety of systems. This reaction converts the epoxide ring of epichlorohydrin into a five-membered cyclic carbonate ring. ontosight.ai

Numerous catalytic systems have been developed to facilitate this transformation under various conditions. These include metal-based catalysts, ionic liquids, and organocatalysts. For example, zeolitic imidazolate frameworks (ZIFs) like ZIF-67 and ZIF-8 have shown high activity in catalyzing the reaction between epichlorohydrin and CO₂ under mild conditions without the need for a co-catalyst. nih.gov Another efficient system employs a combination of calcium iodide (CaI₂) and a biocompatible ligand, 1,3-bis[tris(hydroxymethyl)-methylamino]-propane (BTP), to fix CO₂ under atmospheric pressure. acs.org Kinetic resolution techniques using chiral metal catalysts have also been employed to produce enantiomerically enriched 4-(chloromethyl)-1,3-dioxolan-2-one. mdpi.com

The table below details various research findings on the synthesis of 4-(chloromethyl)-1,3-dioxolan-2-one from epichlorohydrin and CO₂.

| Catalyst System | Co-catalyst / Ligand | Temperature (°C) | Pressure (atm) | Yield (%) | Reference |

| ZIF-67-m | None | 100 | 10 | >99 | nih.gov |

| CaI₂ | 1,3-Bis[tris(hydroxymethyl)-methylamino]-propane (BTP) | 80 | 1 | 99 | acs.org |

| (R)-(+)-binaphthol / Zirconium tetrabutoxide | n-Bu₄NI | -40 | 5 | --- | mdpi.com |

| Dicationic Ionic Liquid / ZnBr₂ | --- | 50-110 | --- | ~95 | researchgate.net |

| Aluminium(III)(salen) acetate | n-Bu₄NBr | 0 | 1 | --- | mdpi.com |

| N,N'-Phenylenebis(5-tert-butylsalicylideneimine) | None (Metal and halide-free) | --- | --- | High | researchgate.net |

Polymerization Chemistry Involving 4 Chloromethyl 1,3 Dioxolane Derivatives

Ring-Opening Polymerization Mechanisms of 4-Methylene-1,3-Dioxolane (B14172032) Derivatives

The polymerization of 4-methylene-1,3-dioxolane derivatives can proceed through two primary mechanisms: cationic and radical polymerization. Both can involve the opening of the dioxolane ring, leading to the incorporation of heteroatoms into the polymer backbone.

Cationic Ring-Opening Polymerization Studies

Cationic polymerization of 4-methylene-1,3-dioxolane derivatives is typically initiated by acids. The mechanism involves the protonation of the exocyclic double bond, leading to the formation of a tertiary carbocation. This carbocation can then be attacked by the oxygen atom of the dioxolane ring, resulting in ring-opening and the formation of a poly(keto-ether) structure. hanrimwon.comkoreascience.kr The polymerization can also proceed without ring-opening, through a vinyl polymerization pathway. The balance between these two pathways is influenced by the stability of the carbocation and the reaction conditions.

In the case of 2-(chlorinated methyl)-4-methylene-1,3-dioxolanes, cationic polymerization can proceed selectively through the methylene (B1212753) functions without cleavage of the dioxolane rings. researchgate.net This selectivity is attributed to the stabilizing effect of the electron-withdrawing chloro-substituents on the acetal (B89532) linkage and the use of less reactive Lewis acid complexes as catalysts. researchgate.net

For some derivatives, such as 2-(2,4-dimethoxyphenyl)-4-methylene-1,3-dioxolane, cationic catalysis can lead to a mixture of a ring-opened poly(keto ether) and a cyclized 3(2H)-dihydrofuranone derivative. koreascience.krstudylib.net

Radical Ring-Opening Polymerization Investigations

Radical polymerization of 4-methylene-1,3-dioxolane derivatives offers another route to functionalized polymers. The mechanism is a competition between the direct addition of the radical to the double bond (ring-retaining polymerization) and a ring-opening isomerization of the initially formed radical (ring-opening polymerization). elsevierpure.comuliege.be

The radical ring-opening process involves the addition of a radical to the exocyclic methylene group, forming a primary radical. This radical can then undergo a β-scission of the dioxolane ring, leading to the formation of a more stable radical and a polymer with an ester or ketone group in the backbone. chemrxiv.org In some cases, a subsequent elimination reaction can occur. hanrimwon.com The extent of ring-opening is highly dependent on the substituents on the dioxolane ring. elsevierpure.comhanrimwon.com

Cationic Polymerization of 4-Methylene-1,3-Dioxolane Derivatives

Catalysts for Cationic Polymerization (e.g., boron trifluoride, trifluoromethanesulfonic acid)

A variety of cationic catalysts have been employed for the polymerization of 4-methylene-1,3-dioxolane derivatives. These include Lewis acids and protic acids.

Commonly used catalysts include:

Boron trifluoride etherate (BF₃·OEt₂) koreascience.krresearchgate.netstudylib.net

Trifluoromethanesulfonic acid (TfOH) koreascience.krresearchgate.netchinesechemsoc.org

Tin(IV) chloride (SnCl₄) researchgate.net

Iodine (I₂) researchgate.net

Aluminum chloride (AlCl₃) researchgate.net

p-Toluenesulfonic acid koreascience.krstudylib.net

Hydrochloric acid koreascience.krstudylib.net

Trifluoroacetic acid koreascience.krstudylib.net

The choice of catalyst can significantly influence the polymerization pathway, determining whether it proceeds via ring-opening or vinyl addition. researchgate.net For instance, in the polymerization of certain vinylketene cyclic acetals, catalysts like boron trifluoride and trifluoromethanesulfonic acid favor the formation of polymers with 3,4- and 3,7-polymerization structures, while iodine or aluminum chloride lead to 1,4- and 1,7-polymerization structures. researchgate.net

Influence of Substituents on Polymerization Behavior

Substituents on the 1,3-dioxolane (B20135) ring have a profound impact on the cationic polymerization behavior, particularly on the extent of ring-opening.

In the case of 2-(chlorinated methyl)-4-methylene-1,3-dioxolanes, the electron-withdrawing nature of the chloro-substituents stabilizes the acetal ring, favoring polymerization through the methylene group without ring cleavage. researchgate.net

For 2-(2,4-dimethoxyphenyl)-4-methylene-1,3-dioxolane, the polymerization with various cationic catalysts leads to different degrees of ring-opening. The strength of the acid catalyst plays a role in the outcome. koreascience.krstudylib.net

| Catalyst | Ring-Opening (%) | Reference |

|---|---|---|

| Boron trifluoride | 92 | studylib.net |

| Trifluoromethanesulfonic acid | 83 | studylib.net |

Radical Polymerization of 4-Methylene-1,3-Dioxolane Derivatives

Radical polymerization provides an alternative pathway for creating polymers from 4-methylene-1,3-dioxolane derivatives. The outcome of this polymerization is also highly sensitive to the nature of the substituents on the dioxolane ring.

Studies on fluorinated 2-methylene-1,3-dioxolane (B1600948) derivatives have shown that the presence of fluorine substituents influences the extent of ring-opening. For example, 2-methylene-1,3-dioxolane can undergo up to 50% ring-opening at 60°C, while the partially fluorinated 2-difluoromethylene-4-methyl-1,3-dioxolane shows 28% ring-opening at the same temperature. elsevierpure.com In contrast, a perfluorinated derivative, perfluoro-2-methylene-4-methyl-1,3-dioxolane, yields only the vinyl addition product. elsevierpure.com

The effect of substituents on a phenyl group at the 2-position has also been systematically investigated. Electron-donating substituents tend to promote a subsequent elimination reaction after ring-opening, while electron-withdrawing groups favor the ring-opening pathway with minimal elimination. hanrimwon.com

| Substituent (R) | Vinyl Addition (%) | Ring-Opening (%) | Elimination (%) | Reference |

|---|---|---|---|---|

| -CH(CH₃)₂ (electron-donating) | 4-7 | 21-23 | 70-75 | hanrimwon.com |

| -OCH₃ (electron-donating) | 4-7 | 21-23 | 70-75 | hanrimwon.com |

| -Cl (electron-withdrawing) | 15-20 | 75-80 | 5 | hanrimwon.com |

| -CN (electron-withdrawing) | 15-20 | 75-80 | 5 | hanrimwon.com |

Furthermore, photopolymerization of these 2-(p-substituted phenyl)-4-methylene-1,3-dioxolane derivatives using sunlight at room temperature has been shown to proceed via almost complete ring-opening without any accompanying elimination reaction. hanrimwon.com

Copolymerization Strategies and Material Characterization

Copolymerization of 4-(chloromethyl)-1,3-dioxolane derivatives with other monomers is a key strategy to tailor the properties of the resulting polymers for specific applications.

Copolymerization with Vinyl Monomers (e.g., methyl methacrylate (B99206), styrene)

The radical copolymerization of 2-(o-chlorophenyl)-4-methylene-1,3-dioxolane (CPMD) with vinyl monomers like methyl methacrylate (MMA) and styrene (B11656) (St) has been investigated. researchgate.net These copolymerizations are typically carried out in a solvent like benzene (B151609) using a radical initiator such as AIBN. researchgate.net The resulting copolymers' structures are confirmed using techniques like IR and NMR spectroscopy. researchgate.netresearchgate.net It's noteworthy that while CPMD copolymerizes with MMA and acrylonitrile, it does not copolymerize with styrene under similar conditions. researchgate.net

The copolymerization of 4-chloromethyl styrene (CMS), a related vinyl monomer, with MMA, methyl acrylate (B77674) (MA), and 2-ethylhexyl acrylate (EHA) has also been successfully achieved through free radical polymerization using AIBN as the initiator. ijcce.ac.ir The resulting copolymers can be further modified to introduce different functional groups. ijcce.ac.ir

Below is a table summarizing research findings on the copolymerization of this compound derivatives with vinyl monomers.

| Dioxolane Derivative | Comonomer | Initiator | Solvent | Key Findings | Reference |

| 2-(o-chlorophenyl)-4-methylene-1,3-dioxolane | Methyl Methacrylate | AIBN | Benzene | Successful copolymerization, structure confirmed by elemental analysis and 1H-NMR. | researchgate.net |

| 2-(o-chlorophenyl)-4-methylene-1,3-dioxolane | Styrene | AIBN | Benzene | Successful copolymerization investigated. | researchgate.net |

| 2-phenyl-4-methylene-1,3-dioxolane | Acrylonitrile | Radical Initiator | - | Spontaneous or initiated copolymerization, no ring-opening of PMDO. | researchgate.net |

| 2-phenyl-4-methylene-1,3-dioxolane | Methyl Methacrylate | Radical Initiator | - | Spontaneous or initiated copolymerization, no ring-opening of PMDO. | researchgate.net |

| 2-phenyl-4-methylene-1,3-dioxolane | Styrene | - | - | No copolymerization observed. | researchgate.net |

| 4-chloromethyl styrene | Methyl Methacrylate | AIBN | - | Successful free radical copolymerization. | ijcce.ac.ir |

| 4-chloromethyl styrene | Styrene | AIBN | - | Successful free radical copolymerization. | researchgate.net |

Formation of Polyfunctional Polymers

The presence of the chloromethyl group in this compound provides a reactive handle for post-polymerization modification, leading to the formation of polyfunctional polymers. For example, this compound can be converted to 4-methylene-1,3-dioxolane, which can then be copolymerized with maleic anhydride (B1165640) to yield a polyfunctional polymer. google.com This approach allows for the introduction of various functional groups into the polymer backbone, opening up possibilities for applications in areas like drug delivery and material science. The synthesis of polyfunctional heterocyclic compounds has been achieved through addition reactions to the double bond of 2,2-disubstituted 4-methylene-1,3-dioxolanes. researchgate.net

Depolymerization Processes and Microscopic Reversibility

Poly(1,3-dioxolane) and its derivatives are known for their ability to undergo depolymerization back to the monomer, a process governed by the principle of microscopic reversibility. kpi.ua This characteristic is particularly relevant for chemical recycling of these polymers. nsf.govrug.nl

The depolymerization of poly(1,3-dioxolane) can be effectively achieved in the presence of an acid catalyst. kpi.ua The process is essentially the reverse of the ring-opening polymerization. Recent studies have demonstrated the efficient depolymerization of high molecular weight poly(1,3-dioxolane) to recover the monomer in high yield, even from a mixture with other plastic waste. nsf.govescholarship.org This highlights the potential of these polymers in creating a circular plastic economy. nsf.govrug.nl

The principle of microscopic reversibility implies that the forward and reverse reactions (polymerization and depolymerization) follow the same reaction pathway. In the context of the cationic ring-opening polymerization of 1,3-dioxolane, this means that the same cationic intermediates are involved in both the propagation and depropagation steps. kpi.ua The equilibrium between the monomer and the polymer is influenced by factors such as temperature and monomer concentration. The cationic ring-opening polymerization of 1,3-dioxolane is known to be prone to cyclization, which can be influenced by reaction conditions. rsc.org

Spectroscopic and Computational Elucidation of 4 Chloromethyl 1,3 Dioxolane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

NMR spectroscopy is a cornerstone technique for the elucidation of the molecular structure of 4-(chloromethyl)-1,3-dioxolane, defining the connectivity and chemical environment of its constituent atoms.

¹H NMR Spectroscopy for Proton Environment Analysis

Proton (¹H) NMR spectroscopy of this compound provides distinct signals corresponding to the non-equivalent protons in the molecule. The spectrum allows for the identification of protons on the dioxolane ring and the chloromethyl substituent. Analysis of a polymer incorporating this compound units shows characteristic signals for the protons within the acetal (B89532) structure nih.gov. For instance, the methylene (B1212753) protons of the chloromethyl group (–CH₂Cl), the methine proton (–CH–), and the methylene protons of the dioxolane ring (–OCH₂O– and –OCH₂) each exhibit unique chemical shifts and coupling patterns that confirm the compound's structural integrity. A patent describing the synthesis of related compounds provides ¹H NMR data for various dioxolane derivatives, illustrating the typical chemical shift regions for these protons google.com.

Table 1: Representative ¹H NMR Spectral Data for Protons in this compound Derivatives

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| -OCH₂- (ring) | 3.57 - 4.47 | m |

| -CH- (ring) | 4.47 - 4.82 | m |

| -CH₂Cl | 3.57 - 3.70 | m |

| -O-CH₂-O- (acetal) | 4.82 | s |

¹³C NMR Spectroscopy for Carbon Skeleton Determination

Carbon-13 (¹³C) NMR spectroscopy is employed to map the carbon framework of this compound. Each unique carbon atom in the molecule produces a distinct resonance in the spectrum, confirming the number and type of carbon environments. The key signals correspond to the acetal carbon (–O–CH₂–O–), the two carbons of the dioxolane ring (–OCH₂– and –OCH–), and the carbon of the chloromethyl group (–CH₂Cl). The successful conversion of the chloromethyl group to an azide (B81097) group in a related copolymer was confirmed by monitoring changes in the ¹³C NMR spectrum, highlighting the technique's utility in tracking chemical transformations nih.gov.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| -CH₂Cl | 45 - 50 |

| -OCH₂- (ring) | 65 - 70 |

| -CH- (ring) | 75 - 80 |

| -O-CH₂-O- (acetal) | 95 - 100 |

Note: Ranges are estimated based on typical values for similar dioxolane and chloromethyl structures.

Two-Dimensional NMR Techniques (e.g., NOESY, HSQC) for Stereochemical Assignment and Connectivity

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning signals and elucidating the stereochemistry and through-bond or through-space connectivity of atoms.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC experiment would be used to correlate the proton signals directly with their attached carbon atoms. This technique would definitively link the ¹H NMR signals for the –CH₂Cl, –CH–, and ring –OCH₂– protons to their corresponding carbon signals in the ¹³C spectrum, confirming the assignments made in the 1D spectra.

Nuclear Overhauser Effect Spectroscopy (NOESY): A NOESY experiment provides information about the spatial proximity of protons. For this compound, NOESY can reveal through-space correlations between the protons of the chloromethyl group and the protons on the dioxolane ring. Such correlations are crucial for determining the preferred conformation of the molecule in solution. While diagonal peaks are often strong, specialized techniques like HSQC-NOESY can be employed to suppress these and more clearly observe the weaker NOE correlation peaks, which is particularly useful when signals overlap jeol.comjeol.com.

Infrared (IR) and Raman Spectroscopy for Vibrational Characterization

IR and Raman spectroscopy are complementary techniques that provide detailed information about the vibrational modes of the functional groups within this compound.

Analysis of Functional Group Vibrations

The IR and Raman spectra of this compound are characterized by absorption bands corresponding to the stretching and bending vibrations of its specific chemical bonds. Key functional groups include the C–O–C ether linkages of the dioxolane ring, the C–H bonds of the methylene and methine groups, and the C–Cl bond of the chloromethyl substituent. In related dioxolane structures, characteristic bands for the C–O stretching vibrations are typically observed in the 1000-1200 cm⁻¹ region researchgate.net. The C-Cl stretching vibration usually appears in the 600-800 cm⁻¹ range. The various C-H stretching and bending vibrations are expected in their characteristic regions (2800-3000 cm⁻¹ and 1300-1500 cm⁻¹, respectively).

Table 3: Principal IR and Raman Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Type |

| C-H Stretching (Aliphatic) | 2850 - 3000 | IR, Raman |

| CH₂ Bending/Scissoring | 1400 - 1470 | IR, Raman |

| C-O-C Asymmetric Stretching | 1050 - 1150 | IR (strong) |

| C-O-C Symmetric Stretching | 900 - 1000 | Raman (strong) |

| C-Cl Stretching | 600 - 800 | IR, Raman |

Note: Wavenumber ranges are based on characteristic frequencies for the specified functional groups.

Computational Prediction and Experimental Validation of Vibrational Spectra

Computational chemistry provides a powerful tool for predicting and interpreting the vibrational spectra of molecules. Methods such as Density Functional Theory (DFT) are widely used to calculate the vibrational frequencies and intensities of a molecule in its optimized geometric structure nih.govresearchgate.net. For this compound, a DFT calculation would yield a set of theoretical vibrational modes.

These predicted frequencies can then be compared with the experimental IR and Raman spectra. This comparison serves two primary purposes:

Validation of Assignments: It allows for a confident assignment of the observed experimental bands to specific molecular motions (e.g., stretching, bending, rocking) of the various functional groups.

Accuracy of Computational Model: A strong correlation between the predicted and experimental spectra validates the computational method and the theoretical model of the molecule's structure and electronic properties researchgate.net.

This integrated approach, combining experimental measurements with theoretical calculations, enables a comprehensive and accurate elucidation of the vibrational characteristics of this compound.

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural information of compounds. Various ionization methods can be employed to analyze this compound and its reaction products.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing thermally labile or large molecules without causing significant fragmentation. researchgate.net This method generates gas-phase ions from a liquid solution, making it suitable for coupling with high-performance liquid chromatography (HPLC/ESI-MS). nih.gov For this compound, ESI-MS would be expected to produce a clean mass spectrum. The primary ion observed would likely be the protonated molecule, [M+H]⁺, or adducts with ions present in the solvent, such as sodium [M+Na]⁺ or ammonium (B1175870) [M+NH₄]⁺. nih.govekb.eg This allows for the unambiguous determination of the molecular weight. Tandem mass spectrometry (MS/MS) can be subsequently used to induce fragmentation of the parent ion, providing valuable insights into the compound's structure. researchgate.net

Pyrolysis-Field Ionization Mass Spectrometry (Py-f.i.m.s.)

Pyrolysis-Field Ionization Mass Spectrometry (Py-FIMS) is a specialized technique that combines controlled thermal decomposition (pyrolysis) with a soft ionization method (field ionization). This approach is highly effective for studying the thermal stability and fragmentation pathways of organic compounds. nih.gov When analyzing this compound, the sample would be heated to high temperatures, and the resulting volatile fragments would be ionized. Py-FIMS can provide a detailed fingerprint of the thermal degradation products, helping to elucidate the decomposition mechanisms of the dioxolane ring and the chloromethyl side chain. osti.gov This technique has proven effective in characterizing complex organic matter by identifying the constituent molecular units released during pyrolysis. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Mixture Analysis

Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different compounds within a sample. jmchemsci.com GC effectively separates volatile compounds, while MS provides structural information for precise identification. jmchemsci.comnih.gov This technique is invaluable for analyzing the product mixture of reactions involving this compound, allowing for both qualitative and quantitative assessment. nih.govsums.ac.ir

In the analysis of related chiral compounds like 4-chloromethyl-2,2-dimethyl-1,3-dioxolane, chiral capillary GC has been successfully used to separate enantiomers, which is critical in pharmaceutical applications. nih.gov The choice of a suitable chiral stationary phase, such as cyclodextrin (B1172386) derivatives, is essential for achieving separation. nih.govrsc.org

Table 1: Example GC-MS Parameters for Analysis of a Related Dioxolane Derivative

| Parameter | Condition | Source |

|---|---|---|